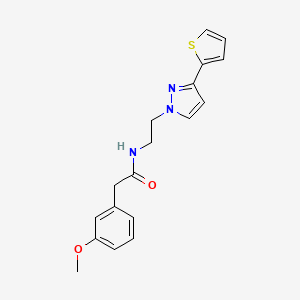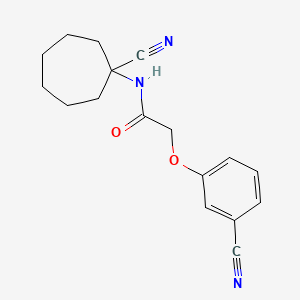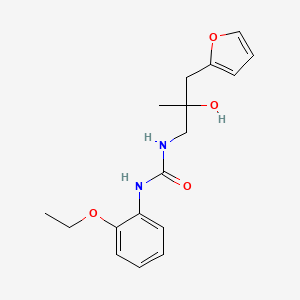![molecular formula C22H28N6O3 B2398637 1-(2-éthoxyéthyl)-3,4,9-triméthyl-7-(4-méthylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919029-24-6](/img/structure/B2398637.png)
1-(2-éthoxyéthyl)-3,4,9-triméthyl-7-(4-méthylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Le composé a montré un potentiel en tant qu'agent anticancéreux . Dans une étude, plusieurs composés, dont celui-ci, ont été choisis par le National Cancer Institute de Bethesda (NCI) pour l'évaluation de leur activité anticancéreuse . Les résultats ont indiqué que ce composé était le plus actif et a été évalué plus avant pour un essai à cinq doses in vitro contre 60 lignées cellulaires humaines . Il a montré une efficacité particulière envers les lignées cellulaires de leucémie SR, de cancer du poumon non à petites cellules HOP-92, NCI-H460, de cancer du côlon HCT-116, HCT-15, de cancer du système nerveux central U251, de mélanome LOX IMVI, de cancer rénal A498, de cancer de la prostate PC-3 et de cancer du sein MDA-MB-468 .
Applications antimicrobiennes
En plus de ses propriétés anticancéreuses, le composé a également montré une activité antimicrobienne . Tous les nouveaux composés de l'étude ont été dépistés pour leur activité antimicrobienne et se sont avérés très actifs contre P. aeruginosa . Certains composés étaient deux fois plus actifs que l'ampicilline contre P. aeruginosa . En outre, ce composé a montré une double activité en tant qu'agent anticancéreux et antimicrobien .
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-6-31-12-11-27-21-23-19-18(28(21)16(4)15(3)24-27)20(29)26(22(30)25(19)5)13-17-9-7-14(2)8-10-17/h7-10,16H,6,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPMFSAIJMFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)



![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)